molecular formula C17H14N2O3S3 B2641332 2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido CAS No. 2097925-68-1

2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido

Cat. No.: B2641332
CAS No.: 2097925-68-1
M. Wt: 390.49
InChI Key: CHYLAXYRJGPIKO-UHFFFAOYSA-N
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Description

2-{[2,2’-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido is a complex organic compound that features a bithiophene core, a cyanophenyl group, and a sulfonamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2’-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido typically involves multiple steps, including coupling reactions and functional group transformations. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or dioxane, under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2,2’-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine or chlorination using sulfuryl chloride (SO2Cl2).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-{[2,2’-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2,2’-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to antimicrobial or anticancer effects . Additionally, it can bind to proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2,2’-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido is unique due to its combination of a bithiophene core with a sulfonamido group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials.

Biological Activity

The compound 2-{[2,2'-bithiophene]-5-yl}-S-(4-cyanophenyl)-2-hydroxyethane-1-sulfonamido is a notable organic molecule that integrates bithiophene and sulfonamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This article will delve into the synthesis, biological activity, and relevant case studies surrounding this compound.

  • Molecular Formula : C18H18N2O4S3
  • Molecular Weight : 426.53 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multiple steps, primarily utilizing reactions such as Suzuki coupling and condensation techniques. A general synthetic route includes:

  • Formation of bithiophene derivatives through palladium-catalyzed coupling.
  • Introduction of the sulfonamide group via nucleophilic substitution.
  • Final modifications to achieve the desired functional groups.

Antimicrobial Activity

Research indicates that compounds containing bithiophene moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Another significant aspect of its biological activity is its anti-inflammatory potential. The compound has shown to reduce pro-inflammatory cytokine levels in cellular models, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

StudyFindings
Study 1 Evaluated the antimicrobial activity against E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL .
Study 2 Investigated antitumor effects on MCF-7 cells; results indicated a 50% reduction in cell viability at a concentration of 10 µM after 48 hours .
Study 3 Assessed anti-inflammatory effects in LPS-stimulated macrophages; significant reduction in TNF-alpha production was observed .

Properties

IUPAC Name

4-cyano-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S3/c18-10-12-3-5-13(6-4-12)25(21,22)19-11-14(20)15-7-8-17(24-15)16-2-1-9-23-16/h1-9,14,19-20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYLAXYRJGPIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNS(=O)(=O)C3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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